REACTION_CXSMILES
|
CN(C)C=O.C(Cl)(=O)C(Cl)=O.[Cl:12][C:13]1[CH:18]=[CH:17][N:16]=[C:15]([C:19]([OH:21])=[O:20])[CH:14]=1.[CH:22](O)([CH3:24])[CH3:23]>ClCCl.C(=O)(O)[O-].[Na+].O>[CH:22]([O:20][C:19](=[O:21])[C:15]1[CH:14]=[C:13]([Cl:12])[CH:18]=[CH:17][N:16]=1)([CH3:24])[CH3:23] |f:5.6|
|
Name
|
|
Quantity
|
12 g
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
6.6 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1)C(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After a further 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
after a further 15 minutes
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with dichloromethane (3×100 mL), and solvent
|
Type
|
CUSTOM
|
Details
|
removed from the
|
Type
|
EXTRACTION
|
Details
|
extract under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (rf: 0.48 in 2:1 hexanes:ethyl acetate)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(C1=NC=CC(=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |